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molecular formula C5H4F3NO2 B069441 [5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol CAS No. 172031-94-6

[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methanol

Cat. No. B069441
M. Wt: 167.09 g/mol
InChI Key: LCZLXKZLTFWBHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07846956B2

Procedure details

2.72 g of 4,4,5,5,5-pentafluoro-2-iodo-2-pentene-1-ol was dissolved in 7 ml of ethanol, and 3 ml of water, 0.69 g of hydroxylamine hydrochloride and 1.38 g of potassium carbonate were then added. The mixture was stirred and heated under reflux for 10 hours. The reaction mixture was concentrated under reduced pressure. After water was added, the residue was extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 0.57 g of (5-trifluoromethyl-isoxazol-3-yl)methanol.
Name
4,4,5,5,5-pentafluoro-2-iodo-2-pentene-1-ol
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2](F)([C:8]([F:11])([F:10])[F:9])[CH:3]=[C:4](I)[CH2:5][OH:6].[OH2:13].Cl.[NH2:15]O.C(=O)([O-])[O-].[K+].[K+]>C(O)C>[F:9][C:8]([F:11])([F:10])[C:2]1[O:13][N:15]=[C:4]([CH2:5][OH:6])[CH:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
4,4,5,5,5-pentafluoro-2-iodo-2-pentene-1-ol
Quantity
2.72 g
Type
reactant
Smiles
FC(C=C(CO)I)(C(F)(F)F)F
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
0.69 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
1.38 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hours
Duration
10 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
After water was added
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC(=NO1)CO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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